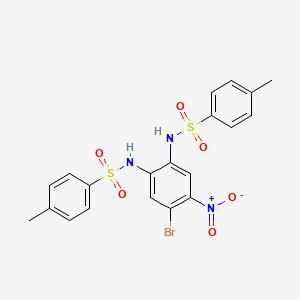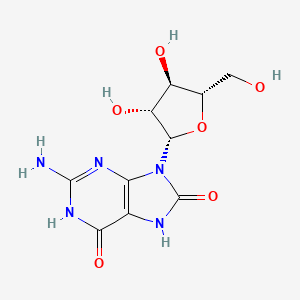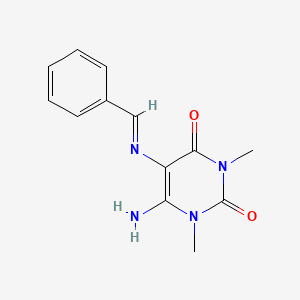![molecular formula C14H11BrN2O B12940986 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-06-6](/img/structure/B12940986.png)
8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in the development of pharmaceutical agents due to its ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination of 2-phenylimidazo[1,2-a]pyridine followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sodium methoxide for methoxylation .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides are reacted together. This method is advantageous due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Methoxylation: Sodium methoxide in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Dehalogenated derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine and methoxy groups.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a phenyl group.
2-Methylimidazo[1,2-a]pyridine: Lacks the phenyl and bromine groups.
Uniqueness: 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Propiedades
Número CAS |
89193-06-6 |
|---|---|
Fórmula molecular |
C14H11BrN2O |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
8-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-12(10-6-3-2-4-7-10)16-13-11(15)8-5-9-17(13)14/h2-9H,1H3 |
Clave InChI |
QVAMPTUXAFRTJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C2N1C=CC=C2Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)


![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B12940985.png)
